molecular formula C32H37N7O3 B607947 HG-9-91-01 CAS No. 1456858-58-4

HG-9-91-01

Katalognummer: B607947
CAS-Nummer: 1456858-58-4
Molekulargewicht: 567.7 g/mol
InChI-Schlüssel: UYUHRKLITDJEHB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

HG-9-91-01 is a potent small-molecule inhibitor targeting salt-inducible kinases (SIK1, SIK2, and SIK3), with IC₅₀ values of 0.92 nM, 6.6 nM, and 9.6 nM, respectively . Beyond its primary role as a SIK inhibitor, it exhibits off-target activity against RIPK3 kinase, positioning it as a dual-action compound in modulating inflammatory and cell death pathways .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of HG-9-91-01 involves multiple steps, starting with the preparation of key intermediates. The compound is typically synthesized through a series of reactions, including amination, coupling, and cyclization . The reaction conditions often involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is usually produced in batch reactors, and the final product is purified using techniques such as crystallization and chromatography .

Analyse Chemischer Reaktionen

Arten von Reaktionen: HG-9-91-01 durchläuft verschiedene chemische Reaktionen, darunter:

Häufige Reagenzien und Bedingungen:

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zu oxidierten Derivaten mit veränderten funktionellen Gruppen führen, während die Reduktion zu reduzierten Formen der Verbindung führen kann .

Wissenschaftliche Forschungsanwendungen

Inflammatory Diseases

HG-9-91-01 has been identified as a potential therapeutic agent for treating necroptosis-mediated inflammatory diseases. Mechanistic studies revealed that it directly inhibits RIPK3 activity, which is crucial in mediating necroptosis—a form of programmed cell death associated with inflammation.

Key Findings:

  • This compound blocks tumor necrosis factor (TNF) and Toll-like receptor (TLR)-induced necroptosis independently of SIK inhibition .
  • In mouse models, treatment with this compound demonstrated resistance to TNF-induced systemic inflammatory response syndrome and protection against Staphylococcus aureus-mediated lung damage .

Neuropsychiatric Disorders

Recent studies have explored the antidepressant-like effects of this compound in models of chronic unpredictable mild stress (CUMS) in mice. The compound appears to modulate the hippocampal CRTC1-CREB-BDNF signaling pathway, which is implicated in mood regulation.

Case Study Highlights:

  • Infusion of this compound into the hippocampus resulted in significant behavioral improvements in depression models .
  • The compound reversed the effects of CUMS on BDNF signaling and adult neurogenesis .

Bone Metabolism

This compound has also been shown to reduce osteoclast differentiation and activity, making it a candidate for treating bone-related diseases such as osteoporosis.

Experimental Insights:

  • In RAW264.7 cells, this compound inhibited RANKL-induced osteoclast differentiation markers and resorption lacunae activity .
Parameter Control This compound Treatment
c-Fos ExpressionHighLow
NFATc1 ExpressionHighLow
Resorption Lacunae ActivityHighSignificantly Reduced

Colitis Treatment

The compound has shown efficacy in promoting IL-10 expression in colonic macrophages, suggesting its potential use in treating inflammatory bowel diseases.

Research Findings:

  • This compound treatment improved symptoms of experimental colitis by enhancing anti-inflammatory cytokine production through the SIK/CRTC3 axis .

Vergleich Mit ähnlichen Verbindungen

Mechanistic Highlights :

  • SIK Inhibition : Suppresses SIK-mediated phosphorylation of downstream targets (e.g., CRTC1/3, HDAC4), enhancing anti-inflammatory cytokine production (e.g., IL-10) and metabolic pathways like hepatic gluconeogenesis .
  • RIPK3 Inhibition : Blocks TNF- and TLR-induced necroptosis by disrupting RIPK3-MLKL interaction and MLKL oligomerization, independent of SIKs .
  • Neuroprotection : Mitigates neuroinflammation and synaptic dysfunction in sepsis models via CRTC1/IGF-1 pathway activation .

The pharmacological profile of HG-9-91-01 is compared below with structurally or functionally related inhibitors:

SIK Inhibitors

YKL-06-061

  • Target Specificity : Selective SIK inhibitor without off-target effects on RIPK3 .
  • Therapeutic Application: Limited efficacy in necroptosis models compared to this compound due to lack of RIPK3 inhibition .
  • Advantage : Higher specificity reduces unintended apoptosis/pyroptosis risks observed with this compound .

Dasatinib-HG-9-91-01 Hybrids

  • Design Rationale : Address this compound’s poor pharmacokinetics (rapid clearance, high plasma protein binding) .
  • Outcome : Improved drug properties (e.g., exposure time) but unverified efficacy in vivo .

RIPK3 Inhibitors

GSK’872

  • Mechanism : Direct RIPK3 kinase inhibitor, blocks necroptosis but induces apoptosis at high doses .
  • Comparison with this compound :
    • Both inhibit RIPK3 (IC₅₀: this compound = 10 nM; GSK’872 = 1.3 nM) .
    • This compound uniquely enhances RIPK1-RIPK3 interaction, promoting caspase-8-mediated pyroptosis via GSDME cleavage .

Multi-Kinase Inhibitors

Src Family Kinase Inhibitors (e.g., Lck, Yes)

  • Overlap with this compound: this compound inhibits Src-family kinases (IC₅₀ < 10 nM), contributing to immunomodulatory effects but increasing toxicity risks .
  • Therapeutic Trade-off : Broader kinase inhibition expands applications (e.g., cancer) but complicates mechanistic studies .

Data Tables

Table 1: Pharmacokinetic and Efficacy Comparison

Compound Primary Target(s) IC₅₀ (SIK2) Off-Target Effects Key Therapeutic Model
This compound SIK1-3, RIPK3 6.6 nM RIPK3, Src-family kinases Sepsis, colitis, necroptosis
YKL-06-061 SIK1-3 8.2 nM None reported Metabolic disorders
GSK’872 RIPK3 1.3 nM Apoptosis at high doses Systemic inflammatory response

Table 2: Mechanism-Driven Outcomes

Pathway This compound Effect YKL-06-061 Effect GSK’872 Effect
SIK/CRTC1 Activates CRTC1 → ↑IGF-1, ↓neuroinflammation Activates CRTC1 → ↑gluconeogenesis No effect
RIPK3/MLKL Blocks necroptosis → ↓tissue damage No effect Blocks necroptosis
Apoptosis Induces caspase-8/GSDME pyroptosis No effect Induces apoptosis at high doses

Key Research Findings

Sepsis Neuroprotection : this compound rescues synaptic plasticity (↑NR1/NR2A/NR2B) and reduces hippocampal neuroinflammation (↓IL-1β, TNF-α) in LPS-induced sepsis mice .

Necroptosis Inhibition : At 10 μM, this compound reduces MLKL oligomerization by 70% in macrophages, outperforming YKL-06-061 .

Metabolic Effects: In hepatocytes, this compound increases glucose production by 3-fold via LKB1-dependent CRTC2 dephosphorylation, unaffected by AMPK knockout .

Toxicity Limitations : High doses (≥20 μM) trigger RIPK3-dependent pyroptosis, limiting therapeutic window .

Biologische Aktivität

HG-9-91-01 is a selective inhibitor of salt-inducible kinases (SIKs), specifically targeting SIK1, SIK2, and SIK3. This compound has garnered attention for its potential therapeutic applications in modulating immune responses and inflammatory conditions. Research indicates that this compound functions by inhibiting the phosphorylation of various substrates involved in inflammatory signaling pathways, thereby promoting an anti-inflammatory phenotype in activated immune cells.

This compound inhibits SIK activity, which plays a crucial role in regulating cytokine production. By blocking SIKs, this compound enhances the production of interleukin-10 (IL-10), an anti-inflammatory cytokine, while simultaneously reducing pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNFα) and interleukin-6 (IL-6). This dual action suggests that this compound may be beneficial in treating conditions characterized by excessive inflammation.

Pharmacokinetics

The pharmacokinetic profile of this compound shows that it is over 99% serum-bound but is rapidly degraded by liver microsomes, with a half-life of approximately 11 minutes. This rapid degradation limits its direct use in vivo without further modification to enhance its stability and bioavailability .

Anti-inflammatory Effects

  • In Vivo Studies : A study demonstrated that treatment with this compound significantly increased IL-10 levels in mice subjected to lipopolysaccharide (LPS) stimulation, while concurrently decreasing TNFα levels. The effects were dose-dependent, indicating that even low doses could elicit a significant anti-inflammatory response .
  • Colitis Model : In a murine model of experimental colitis, this compound was shown to promote IL-10 expression in colonic macrophages and attenuate colitis symptoms. The compound effectively reduced the severity of inflammation and promoted healing in the intestinal lining .
  • Osteoclast Differentiation : Another study revealed that this compound inhibited RANKL-induced osteoclast differentiation by downregulating key transcription factors such as c-Fos and NFATc1. This suggests potential applications in bone-related diseases where osteoclast activity is detrimental .

Summary of Findings

The following table summarizes the key biological activities and findings related to this compound:

Study Focus Key Findings Reference
Anti-inflammatory effectsIncreased IL-10 and decreased TNFα production in LPS-stimulated mice
Colitis modelAttenuated symptoms and promoted healing through enhanced IL-10 expression
Osteoclast differentiationInhibited differentiation via downregulation of c-Fos and NFATc1

Q & A

Q. Basic: What are the primary molecular mechanisms of HG-9-91-01, and how can they be experimentally validated?

Answer:
this compound inhibits salt-inducible kinases (SIKs), modulating downstream targets like CRTC2 phosphorylation and gluconeogenic genes (e.g., G6pc and Pck1). To validate these mechanisms:

  • Use Western blotting to quantify CRTC2 phosphorylation levels under varying drug concentrations and time points .
  • Perform qPCR and immunofluorescence to assess gene expression (e.g., G6pc, Pck1) and subcellular localization of CRTC2 .
  • Include dose-response curves (e.g., 0–50 µM) and time-series experiments (4–24 hours) to establish dynamic effects .

Q. Basic: How should researchers design initial in vivo experiments to evaluate this compound’s efficacy in disease models?

Answer:
For preclinical studies (e.g., sepsis-related cognitive dysfunction):

  • Animal models : Use LPS-induced sepsis in mice, with appropriate controls (e.g., sham, vehicle-treated) .
  • Dose selection : Reference prior pharmacokinetic data; start with 10–20 mg/kg intraperitoneal injections .
  • Behavioral assays : Employ Morris water maze tests to quantify cognitive improvements (e.g., escape latency, target quadrant occupancy) .
  • Tissue analysis : Collect hippocampal samples post-treatment for qPCR, Western blotting, and immunohistochemistry .

Q. Advanced: How can researchers resolve contradictions between in vitro and in vivo data on this compound’s effects?

Answer:
Contradictions (e.g., gene upregulation in vitro vs. downregulation in vivo) require:

  • Pharmacokinetic profiling : Assess drug bioavailability, metabolism, and tissue penetration differences .
  • Multi-model validation : Compare cell lines (e.g., hepatocytes) with animal tissues (e.g., liver, hippocampus) using parallel assays (e.g., RNA-seq, proteomics) .
  • Pathway analysis : Use tools like STRING or KEGG to identify context-dependent signaling crosstalk (e.g., CREB/GF-1 vs. SIK pathways) .

Q. Basic: What methodologies ensure reproducibility in this compound studies?

Answer:

  • Detailed protocols : Document drug preparation (e.g., solvent, storage conditions), administration routes, and exact experimental conditions (e.g., 37°C, 5% CO₂) .
  • Positive/negative controls : Include known SIK inhibitors (e.g., MRT199665) and vehicle-only groups .
  • Blinded analysis : Assign independent researchers to quantify Western blot bands or behavioral data to minimize bias .

Q. Advanced: How can researchers optimize this compound treatment protocols for specific disease models?

Answer:

  • Dose-response optimization : Test incremental concentrations (e.g., 5–50 µM in vitro; 5–30 mg/kg in vivo) to balance efficacy and toxicity .
  • Time-course experiments : Identify peak effect windows (e.g., CRTC2 dephosphorylation at 8–12 hours) .
  • Combination therapies : Screen synergies with anti-inflammatory agents (e.g., dexamethasone) using factorial experimental designs .

Q. Basic: What statistical approaches are appropriate for analyzing this compound’s therapeutic effects?

Answer:

  • Parametric tests : Use ANOVA with post-hoc Tukey tests for normally distributed data (e.g., gene expression, protein levels) .
  • Non-parametric tests : Apply Kruskal-Wallis for skewed behavioral data (e.g., escape latency) .
  • Power analysis : Calculate sample sizes a priori to ensure statistical robustness (α=0.05, power=0.8) .

Q. Advanced: How can multi-omics data be integrated to elucidate this compound’s systemic effects?

Answer:

  • Transcriptomics & proteomics : Pair RNA-seq with mass spectrometry to correlate gene expression and protein abundance .
  • Pathway enrichment : Use GSEA or DAVID to identify overrepresented pathways (e.g., gluconeogenesis, neuroinflammation) .
  • Machine learning : Apply unsupervised clustering (e.g., PCA) to detect latent variables in high-dimensional datasets .

Q. Basic: What ethical considerations apply to this compound research involving animal models?

Answer:

  • IACUC approval : Ensure compliance with animal welfare guidelines (e.g., NIH, ARRIVE) for sepsis models .
  • Humane endpoints : Define criteria for early euthanasia (e.g., severe distress, >20% weight loss) .
  • Data transparency : Report negative results and attrition rates to avoid publication bias .

Q. Advanced: How can researchers validate this compound’s off-target effects?

Answer:

  • Kinase profiling : Use panels (e.g., Eurofins KinaseProfiler) to assess selectivity across 100+ kinases .
  • CRISPR/Cas9 validation : Knock out SIK isoforms in cell lines to confirm on-target effects .
  • Metabolomics : Screen for unexpected metabolic shifts using LC-MS .

Q. Basic: What steps ensure rigorous literature review for this compound studies?

Answer:

  • Database selection : Use PubMed, Scopus, and Web of Science with keywords (e.g., “SIK inhibitors,” “CRTC2 phosphorylation”) .
  • Citation chaining : Track references from seminal papers (e.g., 2014 SIK-CRTC2 study) .
  • Bias assessment : Evaluate conflicts of interest and funding sources in cited works .

Q. Advanced: How should long-term effects of this compound be assessed in chronic models?

Answer:

  • Chronic dosing regimens : Administer subtherapeutic doses over 4–8 weeks to monitor cumulative effects .
  • Histopathology : Examine organ toxicity (e.g., liver, kidney) via H&E staining .
  • Behavioral phenotyping : Conduct longitudinal cognitive tests (e.g., novel object recognition) .

Basic: How to formulate a hypothesis-driven research question for this compound studies?

Answer:

  • FINER criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant .
  • PICO framework : Define Population (e.g., sepsis models), Intervention (this compound), Comparison (vehicle), Outcome (cognitive improvement) .
  • Gap analysis : Identify unresolved issues in SIK signaling or sepsis pathophysiology .

Eigenschaften

IUPAC Name

1-(2,4-dimethoxyphenyl)-3-(2,6-dimethylphenyl)-1-[6-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H37N7O3/c1-22-7-6-8-23(2)31(22)36-32(40)39(27-14-13-26(41-4)19-28(27)42-5)30-20-29(33-21-34-30)35-24-9-11-25(12-10-24)38-17-15-37(3)16-18-38/h6-14,19-21H,15-18H2,1-5H3,(H,36,40)(H,33,34,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYUHRKLITDJEHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)N(C2=C(C=C(C=C2)OC)OC)C3=NC=NC(=C3)NC4=CC=C(C=C4)N5CCN(CC5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H37N7O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401025699
Record name 1-(2,4-Dimethoxyphenyl)-3-(2,6-dimethylphenyl)-1-[6-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401025699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

567.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1456858-58-4
Record name 1-(2,4-Dimethoxyphenyl)-3-(2,6-dimethylphenyl)-1-[6-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401025699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
HG-9-91-01
Reactant of Route 2
Reactant of Route 2
HG-9-91-01
Reactant of Route 3
Reactant of Route 3
HG-9-91-01
Reactant of Route 4
Reactant of Route 4
HG-9-91-01
Reactant of Route 5
HG-9-91-01
Reactant of Route 6
Reactant of Route 6
HG-9-91-01

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.